3-(2-Amino-1,3-thiazol-4-yl)cyclobutan-1-ol
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Overview
Description
3-(2-Amino-1,3-thiazol-4-yl)cyclobutan-1-ol is a compound that features a thiazole ring fused with a cyclobutanol moiety. This compound is of interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of both an amino group and a hydroxyl group in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1,3-thiazol-4-yl)cyclobutan-1-ol typically involves the formation of the thiazole ring followed by the introduction of the cyclobutanol moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of β-keto esters with thiourea in the presence of a base such as DABCO can yield the thiazole ring . Subsequent reactions can introduce the cyclobutanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, catalysts, and reaction conditions is critical to achieving the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-1,3-thiazol-4-yl)cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used to introduce various substituents onto the thiazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while substitution reactions on the thiazole ring can introduce functional groups such as halogens or alkyl groups.
Scientific Research Applications
3-(2-Amino-1,3-thiazol-4-yl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-Amino-1,3-thiazol-4-yl)cyclobutan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activity.
Cyclobutanol: A compound with a similar cyclobutanol moiety but lacking the thiazole ring.
Thiazole: The parent compound of the thiazole ring system.
Uniqueness
3-(2-Amino-1,3-thiazol-4-yl)cyclobutan-1-ol is unique due to the combination of the thiazole ring and cyclobutanol moiety, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler thiazole or cyclobutanol derivatives.
Properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c8-7-9-6(3-11-7)4-1-5(10)2-4/h3-5,10H,1-2H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVORHIRGSPOPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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